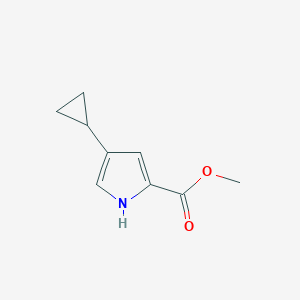

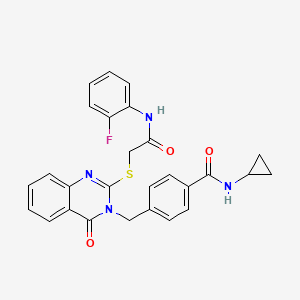

![molecular formula C18H24N4OS B2465740 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-09-2](/img/structure/B2465740.png)

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of a new oxazolopyridonyl derivative of phenylpiperazine was obtained in the reaction of 6-2-pyridone, 1-bromo-(2,3-epoxypropyl)-4-phenylpiperazine, and pyridine in anhydrous ethanol .Molecular Structure Analysis

The molecular formula of “4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine” is C18H24N4OS, and its molecular weight is 344.47 . The structure of this compound would include a morpholine ring, a thiazole ring, and a phenylpiperazino group.Chemical Reactions Analysis

The chemical stability of drugs determines their quality, safety, efficacy, and storage conditions. Active compounds have diverse molecular structures and are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .Aplicaciones Científicas De Investigación

Domino-Reaction Synthesis

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine is synthesized through a domino-reaction, involving morpholine-1-carbothioic acid and phenacyl bromides. This method produces N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, a significant outcome for creating structurally diverse compounds (Fathalla et al., 2002).

QSAR-Analysis and Antioxidant Potential

A QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives showed correlations between molecular structure and antioxidant activity. This study offers a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).

Inhibition of Phosphoinositide 3-Kinase

Derivatives of 4-(1,3-thiazol-2-yl)morpholine, including the specific compound , have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating their utility in tumor growth inhibition models (Alexander et al., 2008).

Antimicrobial Activities

The compound and its derivatives exhibit significant antimicrobial properties. Research demonstrates their effectiveness against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Yeromina et al., 2019).

Propiedades

IUPAC Name |

4-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-2-4-16(5-3-1)21-8-6-20(7-9-21)15-17-14-19-18(24-17)22-10-12-23-13-11-22/h1-5,14H,6-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASUZZGMDXMSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

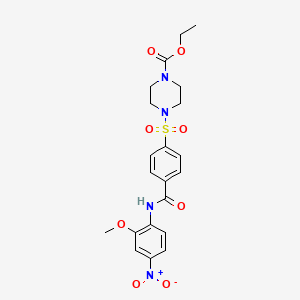

![4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2465659.png)

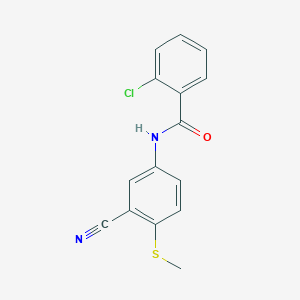

![5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2465660.png)

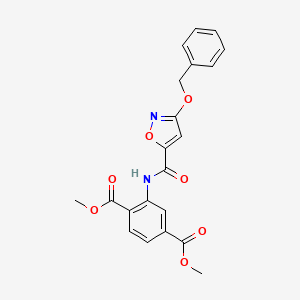

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide](/img/structure/B2465661.png)

![4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2465665.png)

![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)

![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)

![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)

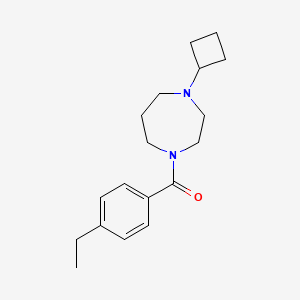

![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)